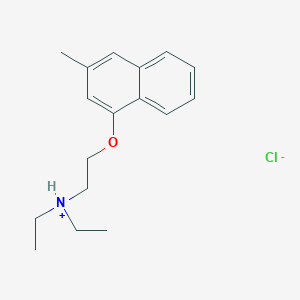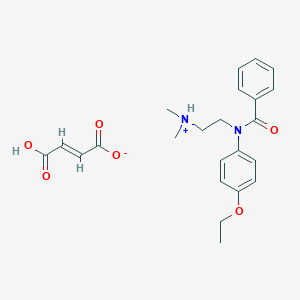
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is a white, crystalline powder that belongs to the ester-type local anesthetics and is soluble in water and alcohol. Benzocaine is known for its fast-acting and long-lasting anesthetic effects, making it an essential component in many medications and topical creams.
作用機序
Benzocaine works by blocking the sodium ion channels in the nerve cells, preventing the transmission of pain signals to the brain. It also inhibits the action of voltage-gated potassium channels, leading to membrane depolarization and a decrease in nerve excitability.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal systemic absorption and is primarily metabolized in the liver. It has a half-life of approximately 1.5 hours and is excreted in the urine as metabolites. Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated by patients.
実験室実験の利点と制限
Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively inexpensive and readily available. However, benzocaine has been shown to interfere with certain biochemical assays, leading to false-positive results. It is therefore important to carefully consider the use of benzocaine in experimental protocols.
将来の方向性
Future research on benzocaine could focus on its potential use in the treatment of neuropathic pain and other chronic pain conditions. There is also a need for further studies on the safety and efficacy of benzocaine in various patient populations, particularly in pediatric and elderly patients. Additionally, research could be conducted on the development of new formulations of benzocaine that could enhance its anesthetic properties and reduce the risk of adverse effects.
合成法
Benzocaine is synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the reaction of the resulting ethyl p-aminobenzoate with dimethylaminoethanol in the presence of an acidic catalyst. The final product is obtained by the addition of fumaric acid to the reaction mixture, resulting in the formation of benzocaine fumarate.
科学的研究の応用
Benzocaine has been extensively studied for its anesthetic properties and is widely used in various medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as cough drops, throat sprays, and sunburn treatments. Benzocaine has also been studied for its potential use in the treatment of conditions such as premature ejaculation and neuropathic pain.
特性
CAS番号 |
101035-05-6 |
|---|---|
製品名 |
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate |
分子式 |
C23H28N2O6 |
分子量 |
428.5 g/mol |
IUPAC名 |
2-(N-benzoyl-4-ethoxyanilino)ethyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C19H24N2O2.C4H4O4/c1-4-23-18-12-10-17(11-13-18)21(15-14-20(2)3)19(22)16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-13H,4,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
KHYSVMDVYIUXSQ-WLHGVMLRSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)O |
SMILES |
CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
正規SMILES |
CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
同義語 |
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



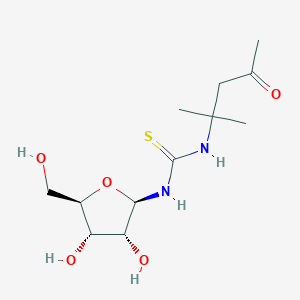

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

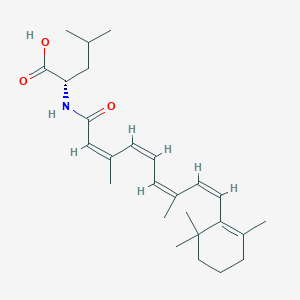
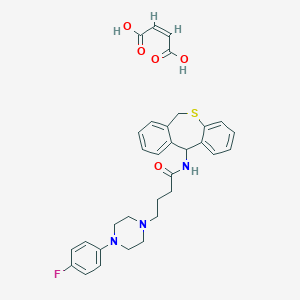

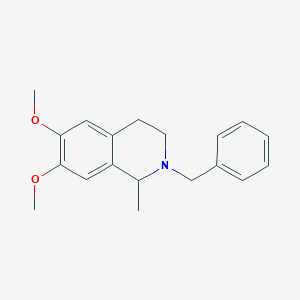
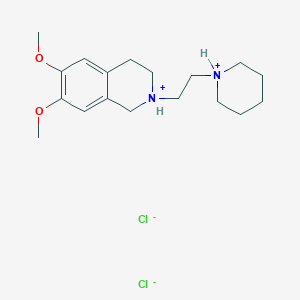
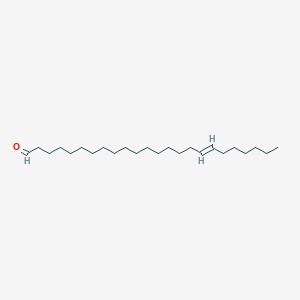
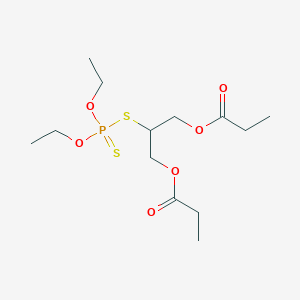
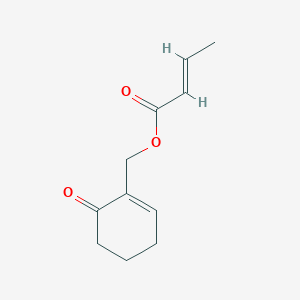
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
